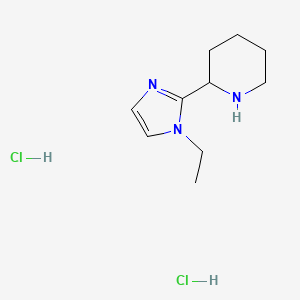![molecular formula C17H27N3O4 B13253265 tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13253265.png)
tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring and the cyclohexyl group imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the carbamate linkage.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized using a cyclization reaction involving a hydrazide and a nitrile oxide. The reaction is typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst such as rhodium or copper.
Carbamate Formation: The final step involves the reaction of the oxadiazole-cyclopropyl intermediate with tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted carbamate derivatives
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. The oxadiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate may be investigated for its potential therapeutic properties. The compound’s structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity by providing steric hindrance, while the carbamate group can interact with nucleophilic residues in the active site of enzymes.
類似化合物との比較
Similar Compounds
- tert-Butyl (3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is unique due to the presence of the cyclopropyl group and the hydroxyl-substituted cyclohexyl ring. These structural features confer distinct chemical properties, such as increased rigidity and potential for hydrogen bonding, which can enhance its biological activity and stability.
特性
分子式 |
C17H27N3O4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
tert-butyl N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C17H27N3O4/c1-16(2,3)23-15(21)18-12-6-8-17(22,9-7-12)10-13-19-14(20-24-13)11-4-5-11/h11-12,22H,4-10H2,1-3H3,(H,18,21) |
InChIキー |
QIWWKOWRMMMDHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C3CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


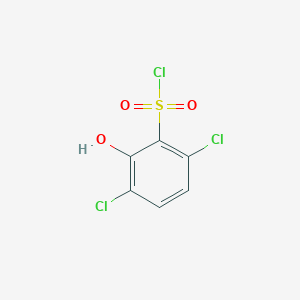
![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)
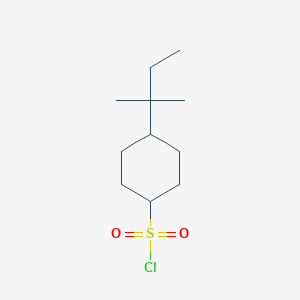
![1-Azaspiro[5.5]undecan-2-one](/img/structure/B13253200.png)
![1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)
![2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide](/img/structure/B13253216.png)
![Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B13253233.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13253237.png)
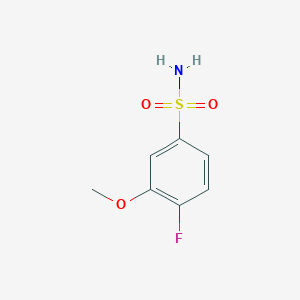
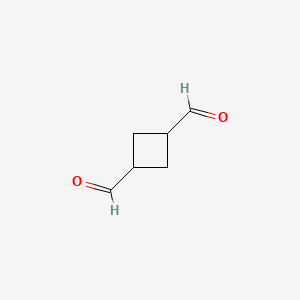
![8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one](/img/structure/B13253249.png)
![3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13253251.png)
